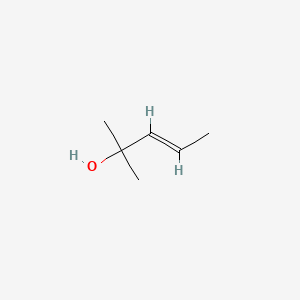

trans-2-Methyl-3-penten-2-OL

説明

trans-2-Methyl-3-penten-2-OL is a secondary alcohol with a five-carbon chain featuring a methyl group at position 2 and a double bond at position 3 in the trans configuration. Its structure (C₆H₁₂O) includes a hydroxyl group at carbon 2, contributing to its polar nature and reactivity in condensation or oxidation reactions.

特性

分子式 |

C6H12O |

|---|---|

分子量 |

100.16 g/mol |

IUPAC名 |

(E)-2-methylpent-3-en-2-ol |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+ |

InChIキー |

OWVUFBAJXKEVBE-SNAWJCMRSA-N |

異性体SMILES |

C/C=C/C(C)(C)O |

正規SMILES |

CC=CC(C)(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.

Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.

Industrial Production Methods: Industrial production methods for trans-2-Methyl-3-penten-2-OL often involve large-scale Grignard reactions due to their efficiency and yield.

化学反応の分析

Types of Reactions:

Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols.

Substitution: Various substituted alcohols depending on the reagents used.

科学的研究の応用

Chemistry:

- Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology:

- Studied for its potential biological activity and interactions with enzymes.

Medicine:

- Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry:

- Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

作用機序

The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.

類似化合物との比較

2-Methyl-3-pentanol (CAS 565-67-3)

Structural Differences : Lacks the double bond present in trans-2-Methyl-3-penten-2-OL, making it a saturated secondary alcohol.

Properties and Reactivity :

4-Methyl-4-penten-2-ol (CAS 2004-67-3)

Structural Differences : Positional isomer with a double bond at position 4 instead of 3. The hydroxyl group remains at position 4.

Properties and Reactivity :

- Similar molecular weight (100.16 g/mol) but distinct volatility due to double bond placement.

- The terminal double bond (C4–C5) may increase susceptibility to polymerization or ozonolysis compared to the internal double bond in trans-2-Methyl-3-penten-2-OL .

2-Methyl-3-pentanone (CAS 565-69-5)

Functional Group Difference : A ketone instead of an alcohol, with a carbonyl group at position 3.

Properties and Reactivity :

(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5)

Structural Complexity : Contains both a double bond (C2–C3) and a triple bond (C4–C5), with a Z-configuration.

Reactivity :

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

Cyclic vs. Acyclic Structure : Features a bulky cyclopentenyl group, increasing molecular weight and reducing volatility.

Applications : Subject to rigorous safety assessments by the Research Institute for Fragrance Materials (RIFM), indicating use in perfumes and cosmetics. This contrasts with trans-2-Methyl-3-penten-2-OL, which lacks documented fragrance applications .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| trans-2-Methyl-3-penten-2-OL | Not provided | C₆H₁₂O | Secondary alcohol, alkene | Trans double bond at C3, hydroxyl at C2 |

| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | Secondary alcohol | Saturated backbone |

| 4-Methyl-4-penten-2-ol | 2004-67-3 | C₆H₁₂O | Secondary alcohol, alkene | Terminal double bond at C4–C5 |

| 2-Methyl-3-pentanone | 565-69-5 | C₆H₁₂O | Ketone | Carbonyl at C3 |

| (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 | C₆H₈O | Alcohol, alkene, alkyne | Conjugated double and triple bonds |

Research Findings and Implications

- Safety and Applications : Cyclic derivatives (e.g., 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol) undergo stringent safety evaluations for consumer products, suggesting trans-2-Methyl-3-penten-2-OL may require similar scrutiny if used in fragrances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。